molecular formula C8H10N2O B14652390 N-Benzyl-1-nitrosomethanamine CAS No. 53459-97-5

N-Benzyl-1-nitrosomethanamine

Cat. No.: B14652390
CAS No.: 53459-97-5
M. Wt: 150.18 g/mol
InChI Key: JLIRCCVGMUDWOA-UHFFFAOYSA-N
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Description

N-Benzyl-1-nitrosomethanamine is a nitrosamine compound characterized by the presence of a nitroso group attached to a benzyl-substituted methanamine. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of their formation, detection, and impact on health.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzyl-1-nitrosomethanamine can be synthesized through the nitrosation of secondary amines. A practical method involves using the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions (NO+) under mild and homogeneous conditions . This method ensures easy preparation, handling, and complete solubility in dichloromethane.

Industrial Production Methods: Industrial production of nitrosamines, including this compound, often involves the use of nitrites and secondary amines under controlled conditions to ensure safety and efficiency. The process typically requires careful monitoring to prevent the formation of unwanted byproducts and to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-1-nitrosomethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Benzyl-1-nitrosomethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-1-nitrosomethanamine involves the formation of nitroso derivatives, which can interact with biological molecules. The nitroso group can form adducts with DNA, leading to mutations and potential carcinogenic effects. The compound’s molecular targets include nucleophilic sites in DNA and proteins, leading to alterations in their structure and function .

Comparison with Similar Compounds

Uniqueness: N-Benzyl-1-nitrosomethanamine is unique due to its specific benzyl substitution, which influences its reactivity and interaction with biological molecules. This structural feature distinguishes it from other nitrosamines and contributes to its specific applications and effects .

Properties

CAS No.

53459-97-5

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

N-(nitrosomethyl)-1-phenylmethanamine

InChI

InChI=1S/C8H10N2O/c11-10-7-9-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

JLIRCCVGMUDWOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCN=O

Origin of Product

United States

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